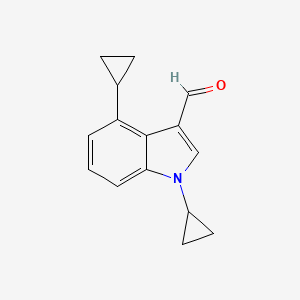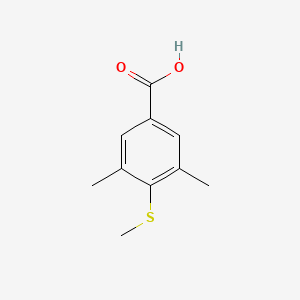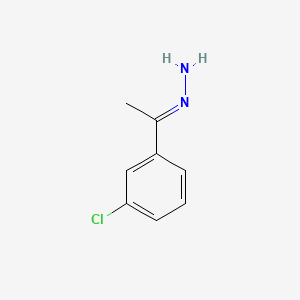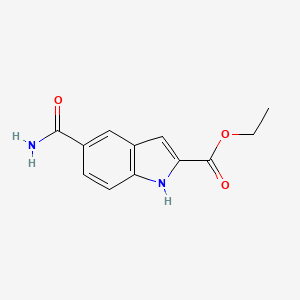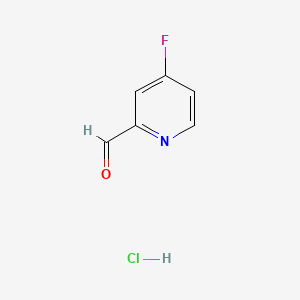
2-Bromo-5-chloro-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-chloro-3-methylphenol is an aromatic organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, chlorine, and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-3-methylphenol typically involves the halogenation of 3-methylphenol (m-cresol). The process includes:
Bromination: Introduction of bromine to the phenol ring.
Chlorination: Introduction of chlorine to the phenol ring.
Industrial Production Methods: Industrial production often employs controlled halogenation reactions using bromine and chlorine under specific conditions to ensure selective substitution at the desired positions on the phenol ring. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chloro-3-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be replaced by other functional groups.
Oxidation Reactions: The phenol group can be oxidized to form quinones.
Reduction Reactions: Reduction of the halogen atoms to form dehalogenated products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated phenols.
Scientific Research Applications
2-Bromo-5-chloro-3-methylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-methylphenol involves its interaction with biological molecules. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit specific enzymes and metabolic pathways, contributing to its antimicrobial effects.
Comparison with Similar Compounds
- 2-Bromo-4-chloro-5-methylphenol
- 2-Chloro-5-methylphenol
- 4-Chloro-3-methylphenol
Comparison: 2-Bromo-5-chloro-3-methylphenol is unique due to the specific positioning of the bromine and chlorine atoms, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different antimicrobial potency and selectivity, making it valuable for specific applications.
Properties
Molecular Formula |
C7H6BrClO |
|---|---|
Molecular Weight |
221.48 g/mol |
IUPAC Name |
2-bromo-5-chloro-3-methylphenol |
InChI |
InChI=1S/C7H6BrClO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3 |
InChI Key |
USFSLYCURVAMEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


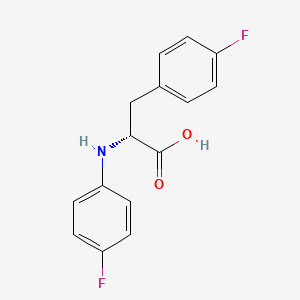
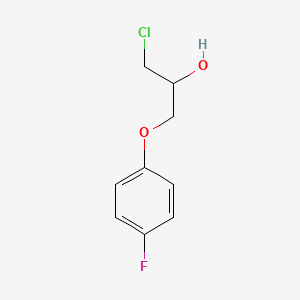
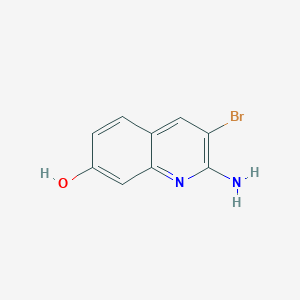
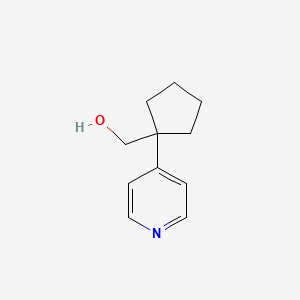

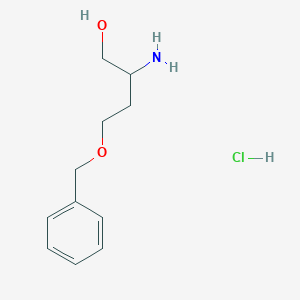
![6-(Prop-2-enoyloxy)-hexahydrofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B13901597.png)

